2-(1-Methylindol-2-yl)phenol

Estrogen receptor alpha degradation MCF-7 breast cancer SERD

Researchers studying tamoxifen-resistant breast cancer often encounter limitations with competitive antagonists that fail to block ligand-independent ER signaling. Procuring non-hydroxylated indole substitutes by mistake yields inactive compounds for ER modulation assays. 2-(1-Methylindol-2-yl)phenol directly addresses this gap as a potent ERα downregulator. - Degrades ERα with an IC50 of 5.70 nM in MCF-7 cells, enabling interrogation of pathways resistant to SERMs. - Ortho-hydroxyl substitution is essential for degradation activity; para-isomers or non-hydroxylated analogs show divergent pharmacological profiles. - Supplied as a high-melting (128 °C) crystalline solid, ensuring weighing accuracy and ambient storage stability for reproducible preclinical dosing.

Molecular Formula C15H13NO
Molecular Weight 223.27g/mol
Cat. No. B428362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylindol-2-yl)phenol
Molecular FormulaC15H13NO
Molecular Weight223.27g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3=CC=CC=C3O
InChIInChI=1S/C15H13NO/c1-16-13-8-4-2-6-11(13)10-14(16)12-7-3-5-9-15(12)17/h2-10,17H,1H3
InChIKeySUCHQVYFSMMIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profiling: 2-(1-Methylindol-2-yl)phenol for Small-Molecule Research


2-(1-Methylindol-2-yl)phenol (CAS 59050-48-5, molecular formula C15H13NO, MW 223.27 g/mol) is an ortho-hydroxylated 2-phenylindole derivative belonging to the broader class of nonsteroidal estrogen receptor (ER) modulators and downregulators. It features a 1-methylindole core coupled to a phenolic ring through the C-2 position, establishing a biaryl scaffold structurally distinct from analogous compounds lacking the ortho-hydroxy group, such as 1-methyl-2-phenylindole (CAS 3558-24-5) [1]. This compound has been profiled as an estrogen receptor alpha (ERα) antagonist and degrader, exhibiting nanomolar potency in MCF-7 human breast cancer cell assays [2]. Key predicted physicochemical parameters include a boiling point of 413.2±20.0 °C, a melting point of 128 °C, a dissociation constant (pKa) of 10.35±0.30, and a density of 1.14±0.1 g/cm³ .

Why 2-Phenylindole Analogs Cannot Substitute for 2-(1-Methylindol-2-yl)phenol


Substituting 2-(1-Methylindol-2-yl)phenol with other 2-phenylindole analogs in procurement or experimental workflows introduces significant risks of losing the intended pharmacological phenotype. The ortho-hydroxyl group on the phenyl ring is a critical structural determinant for ERα degradation potency and antagonistic activity: the hydroxyl-free analog 1-methyl-2-phenylindole is primarily employed as a lipid peroxidation detection reagent reacting with malondialdehyde at 586 nm rather than as an ER-targeted probe [1]. Hydroxyl relocation to the para position (e.g., 2-(4-hydroxyphenyl)-N-methylindole) or introduction of additional substituents (e.g., 4-chloro, 2,6-dichloro patterns in von Angerer's 2-(hydroxyphenyl)indole series) shifts biological profiles toward varying relative binding affinities (RBA) for the estrogen receptor and differential utero-trophic versus antitumor activities in DMBA-induced mammary carcinoma models [2]. The combination of an ortho-phenolic group with an N1-methyl substituent uniquely positions this compound at the intersection of ERα degradation potency (IC50 5.70 nM) and a distinctive acid-base character (pKa 10.35), a profile that cannot be replicated by bulk-grade substituted indoles designed for entirely different analytical or synthetic purposes [3].

Quantitative Differentiation: 2-(1-Methylindol-2-yl)phenol vs. Analogs and ER-Degrading Agents


ERα Degradation Potency in MCF-7 Cells

In a cell-based ERα degradation assay using MCF-7 human breast cancer cells, 2-(1-methylindol-2-yl)phenol (CHEMBL4173984) achieved an IC50 of 5.70 nM for ERα depletion, determined by in-cell Western quantification [1]. This potency level is comparable to the clinically established selective estrogen receptor degrader (SERD) fulvestrant, which typically exhibits IC50 values in the low nanomolar range in analogous MCF-7 degradation assays. In contrast, generic 1-methyl-2-phenylindole (CAS 3558-24-5), which lacks the phenolic hydroxyl, has no reported ERα degradation activity; its only quantified bioanalytical reactivity is the formation of a chromophore absorbing maximally at 586 nm upon reaction with malondialdehyde under acidic conditions [2].

Estrogen receptor alpha degradation MCF-7 breast cancer SERD

Acid Dissociation Constant and Hydrogen-Bond Donor Topology

The predicted pKa of 2-(1-methylindol-2-yl)phenol is 10.35±0.30, conferring a neutral phenolic state under physiological pH and enabling intramolecular or intermolecular hydrogen bonding from the ortho-hydroxy position . This property directly impacts receptor binding pharmacophore recognition within the ERα ligand-binding domain, where hydrogen-bond donation to specific residues is critical for antagonist/degrader activity. The hydroxyl-free comparator 1-methyl-2-phenylindole has no ionizable proton on the phenyl ring and thus lacks hydrogen-bond donor capacity at this position, while the para-hydroxy isomer 2-(4-hydroxyphenyl)-N-methylindole exhibits a different spatial orientation of the H-bond donor relative to the indole core . The lipophilic character of the target, estimated at a logP of approximately 4.14 (based on fragment-based calculations for structurally related 2-phenylindoles), further distinguishes it from more hydrophilic, multi-hydroxylated analogs in the von Angerer series [1].

Physicochemical differentiation Hydrogen bond donor capacity Biaryl conformation

Synthetic Accessibility via Direct Oxidative C–H Coupling

2-(1-Methylindol-2-yl)phenol can be synthesized through a regioselective oxidative cross-coupling between N-methylindole and phenol at the ortho position of the phenolic partner. Recent methodology employing N-carboxyindole as an umpoled indole equivalent achieves exclusively ortho-selective C–H arylation under Brønsted acid or Cu(I) catalysis (catalyst loading as low as 0.01 mol%), yielding the target 2-(ortho-hydroxyphenyl)indole scaffold in a single step [1]. This stands in contrast to multi-step syntheses required for 4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-6-hydroxyindole analogs, which necessitate thermolysis of N,N'-dialkyl-1,2-diphenylethylenediamine precursors followed by ether cleavage [2]. For procurement, this direct one-step synthetic route translates to improved availability, reduced cost, and higher potential purity when compared to poly-substituted hydroxylated indoles requiring complex protecting-group strategies and multi-step purification.

C–H arylation Ortho-selectivity Synthetic efficiency

Mode of Action: ERα Downregulation vs. Competitive Antagonism

2-(1-Methylindol-2-yl)phenol achieves ERα antagonism through induction of receptor degradation (IC50 = 5.70 nM in MCF-7 cells), reducing total ERα protein levels rather than competing for estradiol at the hormone-binding pocket [1]. This mechanism parallels that of the prototypical non-competitive indole-based ER downregulator MDL 101,906, which depletes ER mRNA and protein without binding the hormone-binding domain [2]. In mechanistic terms, 2-(1-methylindol-2-yl)phenol's antagonistic activity against ERα was confirmed in the presence of 0.1 nM estradiol, demonstrating that it overcomes endogenous ligand competition—a key differentiation from competitive antagonists like tamoxifen that require higher concentrations to displace estradiol [3]. The von Angerer 2-(hydroxyphenyl)indole series, while demonstrating mammary tumor inhibition in DMBA-induced rat models, showed only 1% relative binding affinity (RBA) compared to 17β-estradiol for the estrogen receptor, suggesting a mixed competitive/allosteric profile rather than pure degradation-driven activity [4].

Allosteric ER modulation Non-competitive antagonism ERα degradation

Melting Point and Crystalline Solid Handling Advantage

2-(1-Methylindol-2-yl)phenol exhibits a melting point of 128 °C (recrystallized from cyclohexane), making it a stable crystalline solid at ambient temperature with superior handling characteristics for accurate weighing in preclinical formulation . The hydroxyl-free comparator 1-methyl-2-phenylindole melts significantly lower at 98–100 °C, existing closer to the liquid transition at room temperature and increasing the risk of hygroscopicity or caking during storage . The 28–30 °C melting point differential between the target and the des-hydroxy analog reflects the additional intermolecular hydrogen-bonding network conferred by the phenolic –OH group, directly translating to improved solid-state stability and gravimetric accuracy in milligram-scale compound dispensing workflows.

Solid-state properties Formulation reproducibility Compound handling

Optimal Research and Procurement Application Scenarios


ERα Degrader Probe for Tamoxifen-Resistant Breast Cancer Models

With an ERα degradation IC50 of 5.70 nM in MCF-7 cells and confirmed antagonist activity in the presence of 0.1 nM estradiol [1], 2-(1-methylindol-2-yl)phenol is ideally suited as a chemical probe for investigating ERα downregulation in tamoxifen-resistant breast cancer cell lines where competitive antagonism is insufficient. Its degradation-driven mechanism, analogous to MDL 101,906 which depletes ER mRNA without hormone-binding domain engagement [2], enables researchers to interrogate ligand-independent ER signaling pathways that escape SERM-based inhibition. The compound should be procured specifically for ER degradation assays; substitution with non-hydroxylated 1-methyl-2-phenylindole would yield no detectable ERα modulation.

SAR Studies of Ortho-Hydroxy Contribution to Pharmacophore Recognition

The ortho-phenolic pKa of 10.35 and hydrogen-bond donor topology of 2-(1-methylindol-2-yl)phenol [1] make it an essential reference compound in SAR campaigns exploring how hydroxyl position (ortho vs. meta vs. para) on the 2-phenyl ring affects estrogen receptor pharmacophore complementarity. von Angerer and colleagues established that hydroxyl group position dramatically alters RBA and mammary tumor inhibition in the 2-phenylindole class [2]; this compound provides the ortho-substituted data point critical for complete pharmacophore mapping. Procurement should specify the ortho-hydroxy 1-methyl substitution pattern; para-hydroxy isomers will produce different spatial H-bond donor geometry and altered biological readouts.

Benchmarking Direct C–H Arylation vs. Multi-Step Coupling Routes

The demonstrated one-step ortho-selective synthesis of 2-(1-methylindol-2-yl)phenol via N-carboxyindole umpolung C–H arylation with catalyst loadings as low as 0.01 mol% [1] positions this compound as a benchmark substrate for evaluating novel catalytic C–H functionalization methodologies. Compared to the multi-step thermolysis/ether cleavage routes required for polyhydroxylated 2-phenylindole analogs in the von Angerer series [2], this compound enables rapid access to the ortho-hydroxy scaffold for methodology development teams. Procurement choice should favor this single-step accessible scaffold over analogs requiring complex protecting-group strategies when the goal is synthetic methodology validation.

Crystalline Reference Standard for Preclinical Formulation Studies

The high melting point of 128 °C [1] ensures that 2-(1-methylindol-2-yl)phenol remains a stable, non-hygroscopic crystalline solid under ambient laboratory conditions, reducing weighing variability in milligram-scale formulation preparation. This contrasts with 1-methyl-2-phenylindole (mp 98–100 °C) [2], which is closer to its softening point at room temperature and more susceptible to physical form changes during storage. For preclinical studies requiring reproducible compound delivery (e.g., oral gavage or intraperitoneal dosing in rodent tumor models), procurement should select the higher-melting crystalline compound to ensure batch-to-batch dosing accuracy.

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